molecular formula C18H20O3 B8231346 tert-Butyl 2-(benzyloxy)benzoate

tert-Butyl 2-(benzyloxy)benzoate

Cat. No.: B8231346
M. Wt: 284.3 g/mol
InChI Key: KPABVEYFJRFLSX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(benzyloxy)benzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group and a benzyloxy substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(benzyloxy)benzoate typically involves the esterification of 2-(benzyloxy)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(benzyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzoates.

Scientific Research Applications

tert-Butyl 2-(benzyloxy)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(benzyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can undergo hydrolysis to release benzoic acid, which can then interact with various biological pathways. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

    tert-Butyl benzoate: A benzoate ester with a tert-butyl group but lacking the benzyloxy substituent.

    Methyl 2-(benzyloxy)benzoate: A similar compound with a methyl ester group instead of a tert-butyl ester group.

Uniqueness: tert-Butyl 2-(benzyloxy)benzoate is unique due to the presence of both the tert-butyl ester group and the benzyloxy substituent. This combination imparts distinct reactivity and steric properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)21-17(19)15-11-7-8-12-16(15)20-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABVEYFJRFLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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